Structural and Pharmacophoric Differentiation from Mono-Sulfonyl Piperidine Analogs
1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is structurally distinct from its closest mono-sulfonyl analogs. The compound 1-((3-chlorobenzyl)sulfonyl)piperidine lacks the 4-((4-fluorophenyl)sulfonyl) group, while 4-((4-fluorophenyl)sulfonyl)piperidine lacks the 1-((3-chlorobenzyl)sulfonyl) group . This dual-substitution pattern is consistent with the general formula of potent prokineticin receptor modulators disclosed in patent families, where two distinct aryl/heteroaryl sulfonyl groups on the piperidine scaffold are required for high-affinity PKR1/PKR2 binding and functional antagonism [1]. The presence of both electron-withdrawing substituents (3-Cl and 4-F) is a common feature in optimized leads within this chemical series.
| Evidence Dimension | Number of distinct aryl sulfonyl substituents on piperidine core |
|---|---|
| Target Compound Data | 2 (3-chlorobenzylsulfonyl + 4-fluorophenylsulfonyl) |
| Comparator Or Baseline | Mono-sulfonyl analog: 1 substituent (e.g., 4-((4-fluorophenyl)sulfonyl)piperidine, CAS 105283-71-4) |
| Quantified Difference | 2 substituents vs. 1 substituent; qualitatively, bis-sulfonyl compounds enable bivalent target interactions not achievable by mono-sulfonyl analogs |
| Conditions | Structural comparison based on chemical composition; biological consequence inferred from SAR trends in prokineticin receptor modulator patents (US 10,544,126, US 10,208,016) |
Why This Matters
For procurement decisions in a medicinal chemistry or drug discovery context, selecting a bis-sulfonyl scaffold over a mono-sulfonyl analog is critical when the intended biological target (e.g., PKR1/PKR2) requires bivalent pharmacophoric engagement for potency.
- [1] Takeda Pharmaceutical Company Limited. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. US Patent 10,544,126 B2, 2020. View Source
